(1-Butoxypropoxy)benzene
CAS No.: 923035-47-6
Cat. No.: VC18998412
Molecular Formula: C13H20O2
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923035-47-6 |
|---|---|
| Molecular Formula | C13H20O2 |
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | 1-butoxypropoxybenzene |
| Standard InChI | InChI=1S/C13H20O2/c1-3-5-11-14-13(4-2)15-12-9-7-6-8-10-12/h6-10,13H,3-5,11H2,1-2H3 |
| Standard InChI Key | JHHVHLXFTQSXDB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(CC)OC1=CC=CC=C1 |
Introduction
Structural and Nomenclature Characteristics
(1-Butoxypropoxy)benzene features a benzene ring substituted with a propoxy group (–O–C<sub>3</sub>H<sub>7</sub>) that is further modified by a butoxy (–O–C<sub>4</sub>H<sub>9</sub>) substituent at the terminal carbon of the propane chain. The IUPAC name derives from the parent benzene ring, with the substituent designated as 1-butoxypropoxy, indicating the butoxy group’s position on the first carbon of the propoxy chain.
Molecular Formula and Weight
The molecular formula is C<sub>13</sub>H<sub>20</sub>O<sub>2</sub>, with a calculated molecular weight of 208.30 g/mol. This aligns with related diaryl ethers, such as 1-butyl-4-propylbenzene (C<sub>13</sub>H<sub>20</sub>), which shares the same carbon framework but lacks oxygen atoms .
Spectroscopic Signatures
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Infrared (IR) Spectroscopy: Expected peaks include:
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~1250 cm<sup>-1</sup>: C–O–C asymmetric stretching (ether linkage).
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~1080 cm<sup>-1</sup>: Symmetric C–O stretching.
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~3000–3100 cm<sup>-1</sup>: Aromatic C–H stretching.
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Nuclear Magnetic Resonance (NMR):
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<sup>1</sup>H NMR: Aromatic protons (δ 6.8–7.2 ppm), methine protons adjacent to oxygen (δ 3.4–4.1 ppm), and alkyl chain signals (δ 0.8–1.6 ppm).
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<sup>13</sup>C NMR: Aromatic carbons (δ 115–140 ppm), ether-linked carbons (δ 65–75 ppm), and alkyl chain carbons (δ 10–35 ppm).
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Synthetic Methodologies
The synthesis of (1-butoxypropoxy)benzene can be achieved through modified Grignard reactions or nucleophilic substitution pathways, as demonstrated in analogous systems .
Grignard Reagent Approach
A patent detailing n-propylbenzene synthesis via Grignard reagents provides a foundational protocol :
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Formation of Benzylmagnesium Chloride:
Benzyl chloride reacts with magnesium in ether or tetrahydrofuran (THF) to form the Grignard intermediate. -
Alkylation with Butoxypropyl Halides:
The Grignard reagent reacts with 1-butoxypropyl bromide or iodide to introduce the ether sidechain. -
Quenching and Purification:
Hydrolysis with water or ammonium chloride yields the crude product, which is purified via distillation or chromatography.
Example Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ether-THF (1:1) |
| Temperature | Reflux (~66°C) |
| Reaction Time | 2–4 hours |
| Yield | 72–77% (optimized) |
Williamson Ether Synthesis
An alternative route involves the reaction of sodium phenoxide with 1-butoxypropyl bromide under basic conditions:
This method avoids organometallic intermediates but requires stringent anhydrous conditions.
Physicochemical Properties
Data inferred from structurally similar compounds :
| Property | Value |
|---|---|
| Density | ~0.92–0.95 g/cm³ |
| Boiling Point | 240–260°C (estimated) |
| Solubility in Water | Insoluble |
| LogP (Octanol-Water) | ~3.9–4.2 |
| Flash Point | >110°C |
The compound’s hydrophobicity (high LogP) suggests applications as a nonpolar solvent or surfactant component.
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